Torpedo

Descripción

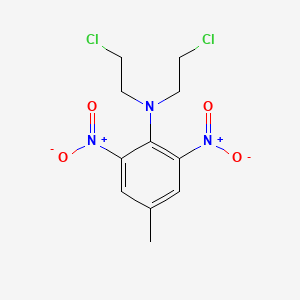

Structure

3D Structure

Propiedades

Número CAS |

26389-78-6 |

|---|---|

Fórmula molecular |

C11H13Cl2N3O4 |

Peso molecular |

322.14 g/mol |

Nombre IUPAC |

N,N-bis(2-chloroethyl)-4-methyl-2,6-dinitroaniline |

InChI |

InChI=1S/C11H13Cl2N3O4/c1-8-6-9(15(17)18)11(10(7-8)16(19)20)14(4-2-12)5-3-13/h6-7H,2-5H2,1H3 |

Clave InChI |

XKUWFOYPQIVFMM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N(CCCl)CCCl)[N+](=O)[O-] |

SMILES canónico |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N(CCCl)CCCl)[N+](=O)[O-] |

Apariencia |

Solid powder |

Otros números CAS |

26389-78-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AI3-62692, Caswell No. 089A, Chlornidine, Torpedo |

Origen del producto |

United States |

Foundational & Exploratory

The Torpedo Electric Organ: A Premier Model for Neuroscience and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The electric organ of the Torpedo ray stands as a cornerstone in the field of neuroscience, offering an unparalleled biological system for the study of cholinergic neurotransmission. Its remarkably high density of cholinergic synapses has made it an indispensable tool for the biochemical and structural characterization of key synaptic components, most notably the nicotinic acetylcholine (B1216132) receptor (nAChR). This guide provides a comprehensive overview of the role of the this compound electric organ in research, detailing its key molecular components, summarizing critical quantitative data, and outlining fundamental experimental protocols.

A Rich Source for Cholinergic Synapse Research

The electric organ is composed of stacks of modified muscle cells, called electrocytes, which are heavily innervated by cholinergic neurons.[1] This unique anatomy results in a tissue exceptionally enriched in the molecular machinery of the synapse, making it an ideal model for studying:

-

Cholinergic Transmission: The sheer abundance of cholinergic nerve terminals and postsynaptic membranes provides a simplified and concentrated system for dissecting the mechanisms of acetylcholine (ACh) synthesis, packaging, release, and reception.[2][3]

-

Nicotinic Acetylcholine Receptor (nAChR): The this compound electric organ boasts the highest known concentration of nAChRs, which are homologous to those found at the human neuromuscular junction.[4][5] This has been pivotal for the purification, and functional and high-resolution structural studies of this critical ligand-gated ion channel.[6][7]

-

Synaptic Structure and Organization: The study of this compound electrocytes has led to the identification and characterization of crucial proteins involved in the architecture and maintenance of the postsynaptic density, including the receptor-clustering protein rapsyn and the synaptogenic factor agrin.[4][8][9][10][11]

-

Neurotransmitter Release Dynamics: The preparation is a valuable model for investigating the lifecycle of synaptic vesicles, including exocytosis, endocytosis, and the regulation of neurotransmitter release by various factors.[2][12]

-

Ion Channel Biophysics: Beyond the nAChR, the electric organ has been a source for the discovery and characterization of other important ion channels, such as voltage-gated chloride and potassium channels.[13][14]

Quantitative Data from the this compound Electric Organ

The highly concentrated nature of synaptic components in the this compound electric organ has permitted precise quantitative analysis. The following tables summarize key data on receptor density, ion channel properties, and ligand binding kinetics.

| Parameter | Value | Species | Reference(s) |

| nAChR Density | |||

| At crests of postsynaptic folds | ~16,000 receptors/µm² | This compound sp. | [15] |

| nAChR Molecular Properties | |||

| Molecular Weight | ~290 kDa | This compound sp. | [15] |

| Subunit Stoichiometry | α2βγδ | This compound sp. | [15] |

| Cryo-EM Structure Resolution | 2.77 - 4 Å | T. californica | [6][16] |

| Synaptic Vesicle Properties | |||

| Diameter | ~80-90 nm | T. californica | [13][17] |

| Acetylcholine Concentration | Up to 680 nmol/mg protein | This compound sp. | [18] |

Table 1: Density and Molecular Properties of the Nicotinic Acetylcholine Receptor and Synaptic Vesicles.

| Channel Type | Conductance | Ion Selectivity | Species | Reference(s) |

| Nicotinic Acetylcholine Receptor (nAChR) | 16 ± 3 pS (in 0.1 M NaCl) | Cation selective | T. californica | [19][20] |

| Chloride Channel | 0, 10, and 20 pS (substates) | Anion selective | T. californica | [4][15] |

| Bursting Potassium Channel | 23.8 ± 1.3 pS | K+ >> Na+ (~70-fold) | T. ocelata | [6] |

| Vesicular Potassium Channel (P-type) | Large conductance | K+ > Na+ (~2.8-fold) | This compound sp. | [2] |

Table 2: Electrophysiological Properties of Ion Channels in the this compound Electric Organ.

| Ligand | Parameter | Value | Species | Reference(s) |

| Acetylcholine | Equilibrium Dissociation Constant (Kd) - High Affinity | ~15 nM | T. californica | [1][18] |

| Apparent Dissociation Constant (Kd) - Low Affinity | 800 nM | T. electric tissue | [21] | |

| Dissociation Rate (koff) | 0.023 s⁻¹ | T. californica | [1][18] | |

| Carbamylcholine (B1198889) | Apparent Dissociation Constant (Kd) - High Affinity | 25 nM | T. electric tissue | [21] |

| Apparent Dissociation Constant (Kd) - Low Affinity | 30 µM | T. electric tissue | [21] |

Table 3: Kinetic Constants of Agonist Binding to the this compound Nicotinic Acetylcholine Receptor.

Key Signaling Pathways and Workflows

The study of the this compound electric organ has elucidated fundamental signaling pathways and has led to the development of robust experimental workflows.

Figure 1: Cholinergic signaling at the this compound electrocyte synapse.

Figure 2: Experimental workflow for nAChR purification.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used in the study of the this compound electric organ.

Isolation of nAChR-Rich Membranes

-

Tissue Dissection and Homogenization: Electric organs are dissected from this compound rays and flash-frozen in liquid nitrogen. The frozen tissue is then pulverized and homogenized in a buffer containing protease inhibitors to prevent degradation of target proteins.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets cellular debris, while a subsequent high-speed ultracentrifugation step pellets the membrane fragments.

-

Sucrose (B13894) Gradient Centrifugation: The crude membrane fraction is resuspended and layered onto a discontinuous or continuous sucrose gradient. Ultracentrifugation separates the membranes based on their density. The nAChR-rich postsynaptic membranes are collected from the appropriate fraction.

Purification of the Nicotinic Acetylcholine Receptor

-

Solubilization: nAChR-rich membranes are incubated with a mild non-ionic detergent (e.g., sodium cholate or Triton X-100) to solubilize the membrane proteins while preserving their native conformation.[17]

-

Affinity Chromatography: The solubilized protein extract is passed over a chromatography column with a covalently attached ligand that specifically binds the nAChR.[22] Common ligands include α-cobratoxin or an acetylcholine analog.[17][23][24] Non-specifically bound proteins are washed away.

-

Elution: The purified nAChR is eluted from the column by competition with a high concentration of a cholinergic agonist, such as carbamylcholine.[14]

-

Purity Assessment: The purity of the receptor is assessed by techniques such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal the characteristic α, β, γ, and δ subunits.

Electrophysiological Recording of Ion Channels

-

Reconstitution into Planar Lipid Bilayers: Purified ion channels, such as the nAChR, are reconstituted into artificial planar lipid bilayers that separate two aqueous compartments.[19][20] This allows for the precise control of the ionic environment and membrane potential.

-

Voltage-Clamp/Patch-Clamp: Electrodes are placed in each compartment to apply a holding potential across the bilayer (voltage-clamp).[9][25] The current flowing through single channels as they open and close in response to agonists or voltage changes is recorded with high sensitivity.

-

Data Analysis: The recorded currents are analyzed to determine key channel properties, including single-channel conductance, ion selectivity, open and closed times, and gating kinetics.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

-

Sample Preparation: A purified and concentrated sample of the nAChR is applied to an EM grid.[20][26] The grid is then rapidly plunged into liquid ethane, which vitrifies the thin film of the sample, preserving the native structure of the protein.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual receptor particles in different orientations are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the receptor's structure.[27] This has allowed for the visualization of the nAChR in its closed, open, and desensitized states.[16]

Applications in Drug Development and Toxicology

The this compound electric organ and its isolated components serve as a powerful platform for pharmacological and toxicological research.

-

Drug Screening: The high concentration of nAChRs makes this system ideal for high-throughput screening of compounds that modulate receptor activity. This is particularly relevant for the development of drugs targeting neuromuscular disorders or for understanding the mechanism of action of neuromuscular blocking agents used in anesthesia.[28]

-

Toxicology Studies: The this compound nAChR is a key model for studying the effects of neurotoxins, such as organophosphorus compounds (nerve agents and pesticides), which target acetylcholinesterase.[17] Understanding how these toxins affect the cholinergic synapse is crucial for developing effective antidotes.

-

Mechanism of Action Studies: The ability to perform detailed biophysical and structural analyses on this compound nAChRs allows researchers to elucidate the precise molecular mechanisms by which drugs and toxins interact with and modulate the function of this important class of ion channels.

References

- 1. Agonist binding to the this compound acetylcholine receptor. 1. Complexities revealed by dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ion channels in synaptic vesicles from this compound electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanism in agrin signaling revealed by a prevalent Rapsyn mutation in congenital myasthenic syndrome | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A bursting potassium channel in isolated cholinergic synaptosomes of this compound electric organ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. A mechanism in agrin signaling revealed by a prevalent Rapsyn mutation in congenital myasthenic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein–lipid interplay at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and inactivation of the bursting potassium channel from fused this compound synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of channel gating. Application to the cholinergic receptor channel and the chloride channel from this compound californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nachrs.org [nachrs.org]

- 15. Single chloride channels from this compound electroplax. Activation by protons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. Sequential purification and characterization of this compound californica nAChR-DC supplemented with CHS for high-resolution crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Integrated genomics and proteomics of the this compound californica electric organ: concordance with the mammalian neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]

- 21. Kinetics of binding of [3H]acetylcholine and [3H]carbamoylcholine to this compound postsynaptic membranes: slow conformational transitions of the cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. conductscience.com [conductscience.com]

- 23. Quantitative proteomics and phosphoproteomics of urinary extracellular vesicles define putative diagnostic biosignatures for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nachrs.org [nachrs.org]

- 25. ifsc.usp.br [ifsc.usp.br]

- 26. Protein–lipid architecture of a cholinergic postsynaptic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rcsb.org [rcsb.org]

- 28. Kinetics of carbamylcholine binding to membrane-bound acetylcholine receptor monitored by fluorescence changes of a covalently bound probe - PubMed [pubmed.ncbi.nlm.nih.gov]

History of Torpedo californica as a model organism for receptor studies

A Technical Guide to the Legacy of Torpedo californica in Elucidating Receptor Function

For researchers, scientists, and drug development professionals, understanding the foundational models that shaped modern pharmacology is paramount. The Pacific electric ray, this compound californica, stands as a monumental figure in the history of receptor studies. Its uniquely specialized electric organ, densely packed with nicotinic acetylcholine (B1216132) receptors (nAChRs), provided an unprecedented opportunity for the isolation, characterization, and functional analysis of the first neurotransmitter receptor. This guide delves into the pivotal role of this compound californica as a model organism, offering a comprehensive overview of the key experiments, quantitative data, and methodologies that have laid the groundwork for our current understanding of ligand-gated ion channels.

A Rich History: The Dawn of Receptor Biochemistry

The journey to understand how nerve impulses translate into physiological responses at the molecular level was a central challenge in neuroscience for much of the 20th century. The concept of a "receptive substance" was first proposed by John Newport Langley in the early 1900s, but it was the unique biology of this compound californica that transformed this abstract idea into a tangible biochemical entity.[1][2] The electric organ of this species is a tissue where muscle cells have evolved into electrocytes, which are specialized cells that generate electrical discharges. These electrocytes are densely innervated by cholinergic neurons, resulting in a postsynaptic membrane that is almost crystalline in its array of nAChRs.[3][4] This high density of receptors made the electric organ an ideal source material for biochemical purification, a feat that was not feasible with the much lower receptor concentrations found in muscle or nervous tissue.

In the 1970s, a series of landmark studies capitalized on this biological advantage. Researchers developed affinity chromatography techniques, using snake venom α-neurotoxins like α-bungarotoxin, which bind with high affinity and specificity to the nAChR, to isolate the receptor protein.[5][6][7] These pioneering experiments not only provided the first direct evidence for the existence of a neurotransmitter receptor as a distinct protein but also allowed for its detailed biochemical characterization.[1][2] Subsequent work using purified receptors from this compound led to the elucidation of its subunit composition, the identification of the acetylcholine binding sites, and the reconstitution of its function in artificial membrane systems.[8][9][10][11] This body of research firmly established the nAChR from this compound californica as the archetypal model for ligand-gated ion channels and paved the way for the cloning of its subunits and the exploration of its three-dimensional structure.

Quantitative Insights: A Summary of Key Data

The study of the nAChR from this compound californica has yielded a wealth of quantitative data that has been instrumental in defining the biophysical and pharmacological properties of this receptor class. The following tables summarize some of the key quantitative findings.

| Subunit | Apparent Molecular Weight (kDa) |

| α | 40 |

| β | 50 |

| γ | 60 |

| δ | 65 |

Table 1: Subunit Composition and Molecular Weights of the this compound californica nAChR. The nAChR is a heteropentameric protein composed of four distinct subunits with a stoichiometry of α₂βγδ. The apparent molecular weights were determined by SDS-polyacrylamide gel electrophoresis.[8][12]

| Ligand | Apparent Dissociation Constant (Kd) |

| Acetylcholine | 100 - 300 nM |

| Carbamoylcholine | 30 µM |

| d-Tubocurarine | 300 nM |

| α-Bungarotoxin | 1 - 10 nM |

Table 2: Ligand Binding Affinities for the this compound californica nAChR. The binding affinities of various agonists and antagonists to the nAChR have been determined through various techniques, including radioligand binding assays and inhibition of α-bungarotoxin binding.

| Parameter | Value | Conditions |

| Single-channel conductance | 28 pS | 0.3 M NaCl |

| Mean channel open time | ~35 ms | |

| Activation time (t1/2) | 7 ms | 1 mM Carbamoylcholine |

| Fast inactivation rate | 5.3 s-1 | |

| Slow inactivation rate | 0.10 s-1 |

Table 3: Ion Channel Kinetics of the Reconstituted this compound californica nAChR. Functional reconstitution of the purified nAChR into planar lipid bilayers has allowed for the detailed characterization of its ion channel properties, including conductance, gating kinetics, and desensitization.[1][10][13]

Foundational Methodologies: Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the study of the this compound californica nAChR.

Isolation and Purification of nAChR-Rich Membranes

This protocol describes the initial step of isolating membranes highly enriched in the nicotinic acetylcholine receptor from the electric organ of this compound californica.

Materials:

-

Fresh or frozen this compound californica electric organ

-

Sucrose (B13894) solutions (various concentrations)

-

Homogenization buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing protease inhibitors)

-

High-speed centrifuge and ultracentrifuge

-

Dounce homogenizer

Procedure:

-

Dissect the electric organ from the this compound and cut it into small pieces.

-

Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 5,000 x g) to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in a sucrose solution and layer it onto a discontinuous sucrose density gradient.

-

Centrifuge the gradient at high speed for several hours.

-

Collect the fraction at the interface of the two higher density sucrose layers, which is enriched in nAChR-rich membranes.[12]

-

Wash the collected membranes with buffer and pellet them by ultracentrifugation.

Affinity Chromatography Purification of the nAChR

This protocol details the purification of the nAChR protein from the enriched membranes using an affinity matrix coupled with a specific ligand.

Materials:

-

nAChR-rich membranes

-

Solubilization buffer (e.g., homogenization buffer containing a non-ionic detergent like Triton X-100 or sodium cholate)

-

Affinity resin (e.g., Sepharose beads coupled to an α-neurotoxin or an acetylcholine analog)[5][6]

-

Wash buffer (solubilization buffer with a lower detergent concentration)

-

Elution buffer (containing a high concentration of a competitive agonist like carbamoylcholine)

-

Chromatography column

Procedure:

-

Resuspend the nAChR-rich membranes in solubilization buffer to extract the receptor protein.

-

Centrifuge at high speed to pellet the insoluble material.

-

Load the supernatant containing the solubilized receptor onto the pre-equilibrated affinity column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the purified nAChR from the column by applying the elution buffer.

-

Collect the fractions and monitor for protein content and receptor activity (e.g., by α-bungarotoxin binding assay).

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This standard technique is used to separate the subunits of the purified nAChR based on their molecular weight.

Materials:

-

Purified nAChR sample

-

SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

-

Polyacrylamide gels (separating and stacking gels)

-

Electrophoresis buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Mix the purified nAChR sample with SDS-PAGE loading buffer and heat to denature the proteins.

-

Load the sample and molecular weight standards onto the polyacrylamide gel.

-

Run the gel in an electrophoresis apparatus until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Determine the apparent molecular weights of the nAChR subunits by comparing their migration to the standards.[8]

Reconstitution of Purified nAChR into Lipid Bilayers

This protocol describes the incorporation of the purified receptor into artificial lipid membranes to study its ion channel function.

Materials:

-

Purified nAChR

-

Lipids (e.g., soybean lipids or a defined mixture of synthetic lipids) dissolved in an organic solvent

-

Detergent (e.g., sodium cholate)

-

Dialysis tubing or size-exclusion chromatography column

-

Buffer for reconstitution

Procedure:

-

Dry the lipids under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in buffer containing a detergent to form micelles.

-

Mix the purified nAChR with the lipid-detergent micelles.

-

Remove the detergent slowly by dialysis or size-exclusion chromatography.[10][11] As the detergent is removed, the lipids and the receptor self-assemble into proteoliposomes (vesicles containing the reconstituted receptor).

-

The resulting proteoliposomes can be used for ion flux assays or for the formation of planar lipid bilayers for single-channel recording.

Single-Channel Recording

This electrophysiological technique allows for the direct measurement of the electrical current flowing through a single nAChR ion channel.

Materials:

-

Reconstituted nAChR in proteoliposomes or a planar lipid bilayer setup

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Solutions containing the desired ions and acetylcholine or other agonists

Procedure:

-

Form a high-resistance seal ("giga-seal") between the tip of a glass micropipette and the membrane of a proteoliposome or a planar lipid bilayer.

-

Apply a voltage across the membrane patch and record the electrical current.

-

In the presence of an agonist in the pipette or bath solution, observe discrete, step-like changes in the current, which represent the opening and closing of individual nAChR channels.[14][15]

-

Analyze the recorded currents to determine the single-channel conductance, open and closed times, and the effects of different ligands and modulators on channel gating.

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the nAChR and the general experimental workflow for its study.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Caption: Experimental Workflow for nAChR Studies.

Conclusion: An Enduring Legacy

The contributions of this compound californica to the field of receptor biology are immeasurable. It served as the biological "Rosetta Stone" that allowed scientists to decipher the molecular language of neurotransmission. The methodologies developed and the fundamental principles uncovered through the study of its nicotinic acetylcholine receptor have been applied to countless other receptor systems, profoundly influencing drug discovery and our understanding of neurological diseases. While modern techniques have expanded the repertoire of model systems, the in-depth knowledge gained from this humble electric ray continues to provide a solid foundation for ongoing research in neuroscience and pharmacology.

References

- 1. Channel properties of the purified acetylcholine receptor from this compound californica reconstituted in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from this compound postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Purification of acetylcholine receptors from this compound californica electroplax by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C Activity Affinity Purifies with the this compound Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Studies of the composition of purified this compound californica acetylcholine receptor and of its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand binding sites and subunit interactions of this compound californica acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reconstitution of purified acetylcholine receptors with functional ion channels in planar lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Purification of this compound californica post-synaptic membranes and fractionation of their constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation and inactivation kinetics of this compound californica acetylcholine receptor in reconstituted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Patch-recorded single-channel currents of the purified and reconstituted this compound acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

A Technical Guide to the Genomic Sequencing of the Marbled Electric Ray, Torpedo marmorata

A Proposal for a De Novo Genome Sequencing, Assembly, and Annotation Project

For Immediate Release

This document outlines a comprehensive technical proposal for the de novo sequencing, assembly, and annotation of the genome of the marbled electric ray, Torpedo marmorata. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the application of modern genomics to a species of significant neurobiological and evolutionary importance. To date, a complete reference genome for T. marmorata has not been publicly available, representing a critical knowledge gap. This proposal details the scientific rationale, experimental methodologies, and potential applications of a high-quality reference genome for this unique cartilaginous fish.

Introduction: The Uncharted Genome of a Model Organism

The marbled electric ray, this compound marmorata, is a fascinating species of cartilaginous fish renowned for its powerful electric organs. These organs, which can generate significant bioelectrical discharges, are essentially highly specialized neuromuscular junctions, making them an invaluable model system for studying cholinergic neurotransmission and synaptic function. Research on this compound species has been instrumental in the discovery and characterization of the nicotinic acetylcholine (B1216132) receptor.[1][2]

Despite its importance in neurobiology, our understanding of the genetic underpinnings of T. marmorata's unique physiology is limited. Currently, genetic studies have primarily focused on population structure using mitochondrial DNA and some chromosomal analyses.[3][4] A complete, high-quality reference genome is the next logical step to unlock the full research potential of this species. Such a resource would provide an unparalleled opportunity to:

-

Investigate the evolution of the electric organ and the genetic basis of electrogenesis.

-

Identify novel genes and regulatory networks involved in neuronal function and synaptic transmission.

-

Discover new targets for drug development related to cholinergic signaling and neuromuscular disorders.

-

Enhance our understanding of the evolution and comparative genomics of cartilaginous fishes.

This proposal outlines a robust, hybrid sequencing strategy designed to produce a chromosome-level genome assembly for this compound marmorata.

Current State of Genetic Knowledge

Genetic information for this compound marmorata is sparse and largely confined to organellar DNA and a few molecular markers. The existing data provides a foundation for population-level studies but lacks the depth required for comprehensive genomic analysis.

| Data Type | Description | Key Findings |

| Mitochondrial DNA (mtDNA) | Sequencing of mitochondrial genes such as NADH2 and COI has been used to assess genetic diversity and population structure. | Studies have revealed multiple haplotypes, indicating genetic diversity within Mediterranean populations.[4] |

| Chromosomal Analysis | Karyotyping and molecular marker mapping (e.g., ribosomal DNA, SINEs) have provided insights into chromosome number and structure. | T. marmorata has a diploid chromosome number of 2n=88.[3] |

| Genome Size Estimates | No specific C-value is available for T. marmorata. However, elasmobranchs are known for their large and variable genome sizes, ranging from approximately 3 to 13 picograms (pg).[5] | A precise genome size estimate is a critical prerequisite for a full-scale sequencing project. |

Proposed De Novo Genome Sequencing and Assembly Project

To address the current genomic resource gap, we propose a comprehensive de novo sequencing project. The following sections detail the proposed experimental and computational workflows.

Experimental Protocols

A hybrid sequencing approach, combining the accuracy of short-read sequencing with the read length of long-read sequencing, is proposed to achieve a high-quality, contiguous genome assembly.

-

Sample Acquisition: A single, wild-caught this compound marmorata individual will be sourced. To facilitate haplotype phasing, the heterogametic sex will be prioritized if identifiable.

-

Tissue Collection: Multiple tissues, including muscle, liver, brain, and electric organ, will be collected and flash-frozen in liquid nitrogen to preserve the integrity of high-molecular-weight DNA and RNA.

-

DNA Extraction: High-molecular-weight genomic DNA (gDNA) will be extracted from muscle or liver tissue using a commercially available kit optimized for large DNA fragments (e.g., Qiagen MagAttract HMW DNA Kit). DNA quality and quantity will be assessed via spectrophotometry (NanoDrop), fluorometry (Qubit), and pulsed-field gel electrophoresis to ensure the presence of long DNA fragments (>50 kb).

-

RNA Extraction: Total RNA will be extracted from brain and electric organ tissues using a TRIzol-based method followed by DNase treatment. RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 8.0.

-

Long-Read Library Preparation (Oxford Nanopore Technologies):

-

High-molecular-weight gDNA will be used to prepare a long-read sequencing library using the Oxford Nanopore Ligation Sequencing Kit.

-

To enrich for ultra-long reads, size selection will be performed using a BluePippin or similar automated electrophoresis system.

-

-

Short-Read Library Preparation (Illumina):

-

A paired-end short-read library will be prepared from the same gDNA sample using the Illumina DNA Prep kit with enzymatic fragmentation to generate inserts of approximately 350 bp.

-

-

RNA-Seq Library Preparation (Illumina):

-

Total RNA from brain and electric organ will be used to construct strand-specific RNA-Seq libraries following poly(A) selection to enrich for mRNA.

-

-

Long-Read Sequencing: The prepared Nanopore library will be sequenced on a PromethION flow cell to generate a target of 30-60x coverage of the estimated genome size.

-

Short-Read Sequencing: The Illumina DNA library will be sequenced on a NovaSeq 6000 platform to generate approximately 100x coverage of high-accuracy paired-end reads.

-

RNA-Seq: The RNA-Seq libraries will be sequenced on an Illumina NovaSeq 6000 to generate at least 50 million paired-end reads per tissue for transcriptome-guided gene annotation.

Bioinformatic Analysis Workflow

The generated sequencing data will be processed through a multi-stage bioinformatic pipeline to assemble and annotate the this compound marmorata genome.

-

Data Pre-processing: Raw sequencing reads from both platforms will be subjected to quality control using tools like FastQC. Adapters and low-quality bases will be trimmed from Illumina reads.

-

Initial Long-Read Assembly: The high-coverage Nanopore reads will be used for initial de novo assembly using a long-read assembler such as Flye or Canu.

-

Polishing: The assembled contigs will be polished in multiple rounds. First, with the Nanopore reads using a tool like Medaka, followed by several rounds of polishing with the high-accuracy Illumina short reads using Pilon.

-

Scaffolding: To achieve chromosome-level assembly, the polished contigs will be scaffolded using the information from the long Nanopore reads. For a more contiguous assembly, chromatin conformation capture sequencing (e.g., Hi-C) could be incorporated at this stage.

-

Repeat Masking: Repetitive elements in the final genome assembly will be identified and masked using a combination of de novo repeat identification with RepeatModeler and homology-based masking with RepeatMasker against a comprehensive repeat library.

-

Transcriptome Assembly: RNA-Seq reads from the brain and electric organ will be aligned to the genome assembly, and a reference-based transcriptome will be assembled using StringTie.

-

Gene Prediction: Gene models will be predicted using a combination of approaches:

-

Ab initio prediction: Using gene finders like AUGUSTUS and SNAP, trained with data from closely related species.

-

Homology-based prediction: Aligning protein sequences from other vertebrates (e.g., from UniProt/Swiss-Prot) to the genome.

-

Transcriptome-based evidence: Using the assembled T. marmorata transcriptome to inform gene structures.

-

-

Functional Annotation: The predicted gene models will be functionally annotated by searching for homology against protein databases (e.g., NCBI nr, Swiss-Prot), and by identifying protein domains and motifs using InterProScan. Gene Ontology (GO) terms and KEGG pathway information will also be assigned.

Visualizations: Workflows and Pathways

To clearly illustrate the proposed methodologies and their biological context, the following diagrams are provided.

References

- 1. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from this compound postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. END-PLATE ACETYLCHOLINE RECEPTOR: STRUCTURE, MECHANISM, PHARMACOLOGY, AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. I Like This New Me: Unravelling Population Structure of Mediterranean Electric Rays and Taxonomic Uncertainties within Torpediniformes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elasmobranch genome sequencing reveals evolutionary trends of vertebrate karyotype organization - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of the Nicotinic Acetylcholine Receptor in Torpedo: A Technical Guide

The electric organ of the Torpedo ray, a rich source of nicotinic acetylcholine (B1216132) receptors (nAChRs), has been instrumental in the discovery and characterization of this crucial component of synaptic transmission.[1][2][3] This guide provides an in-depth technical overview of the seminal discoveries, focusing on the quantitative data, experimental protocols, and the logical framework of the key experiments that led to our understanding of the nAChR.

Core Concepts and Historical Perspective

The journey to isolate and understand the nAChR was a landmark in neuroscience, marking the first time a neurotransmitter receptor was purified and characterized.[4][5] The exceptional density of nAChRs in the electric organ of this compound, estimated to be as high as 16,000 receptors per square micrometer, made it the ideal model system for these pioneering studies.[1][3] Early work by researchers like Jean-Pierre Changeux and Arthur Karlin laid the foundation for our current understanding of the receptor's structure and function.[4][5][6]

The nAChR is a pentameric ligand-gated ion channel, composed of four distinct subunits with a stoichiometry of α2βγδ.[1][7] The binding of the neurotransmitter acetylcholine (ACh) to the two α subunits triggers a conformational change that opens an ion channel permeable to cations, leading to the depolarization of the postsynaptic membrane.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies on the this compound nAChR.

| Parameter | Value | Reference(s) |

| Receptor Density in Electric Organ | ~16,000 receptors/μm² | [1][3] |

| Total Molecular Weight | ~281.39 kDa - 290 kDa | [1][9] |

| Number of Subunits | 5 (α2βγδ) | [1][7] |

| Specific Activity (Purified Receptor) | ~8.0 nmol of α-bungarotoxin binding sites/mg protein | [10] |

Table 1: Physical and Biochemical Properties of this compound nAChR

| Subunit | Apparent Molecular Weight (SDS-PAGE) |

| α | ~40 kDa |

| β | ~50 kDa |

| γ | ~60 kDa |

| δ | ~64 kDa - 65 kDa |

Table 2: Subunit Composition and Molecular Weights of this compound nAChR [10]

| Parameter | Value (in 0.1 M NaCl) | Reference(s) |

| Single-Channel Conductance | 16 ± 3 pS | [7][10] |

| Mean Channel Open Time | 35 ± 5 ms | [7][10] |

Table 3: Electrophysiological Properties of Reconstituted this compound nAChR

Key Experimental Protocols

Purification of the Nicotinic Acetylcholine Receptor from this compound Electric Organ

The purification of the nAChR was a critical step that enabled its detailed biochemical and structural characterization. Affinity chromatography, using snake venom α-toxins like α-cobratoxin, which bind with high specificity and affinity to the receptor, was a key technique.[8][11]

Methodology:

-

Preparation of nAChR-rich Membranes:

-

Dissect and homogenize fresh or frozen this compound electric organ in a suitable buffer (e.g., 10 mM MOPS, 0.1 mM EDTA, 0.02% NaN3, pH 7.4).[12]

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membrane fragments by high-speed ultracentrifugation.[5]

-

Resuspend the pellet in a high-salt buffer to remove peripheral membrane proteins.

-

-

Solubilization of the Receptor:

-

Resuspend the nAChR-rich membranes in a buffer containing a non-ionic detergent, such as Triton X-100 or sodium cholate, to solubilize the membrane proteins.[11][13]

-

Incubate on ice to allow for complete solubilization.

-

Centrifuge at high speed to pellet any insoluble material. The supernatant now contains the solubilized nAChR.

-

-

Affinity Chromatography:

-

Prepare an affinity column by covalently coupling a high-affinity ligand, such as α-cobratoxin or an acetylcholine analog like bromoacetylcholine, to a solid support (e.g., Sepharose beads).[8][12]

-

Equilibrate the column with a buffer containing the same detergent used for solubilization.

-

Load the solubilized protein extract onto the column. The nAChR will bind to the immobilized ligand, while other proteins will flow through.

-

Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

-

-

Elution of the Purified Receptor:

-

Elute the bound nAChR by adding a high concentration of a competing ligand, such as carbamoylcholine, to the buffer.[5][12] This will displace the receptor from the affinity matrix.

-

Alternatively, for some affinity matrices, elution can be achieved by changing the pH or ionic strength of the buffer.[14]

-

Collect the fractions containing the eluted protein.

-

-

Analysis of Purity:

-

Assess the purity of the eluted fractions using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The purified nAChR should show four distinct bands corresponding to the α, β, γ, and δ subunits.[15][16]

-

Determine the specific activity of the purified receptor by measuring the number of α-bungarotoxin binding sites per milligram of protein.[10]

-

Affinity Labeling of the Acetylcholine Binding Site

Affinity labeling was a powerful technique used to identify the subunits and even the specific amino acid residues that form the acetylcholine binding site. This method involves using a reactive ligand that first binds specifically to the site and then forms a covalent bond with nearby amino acids.

Methodology:

-

Choice of Affinity Label:

-

Select a reactive analog of acetylcholine, such as 4-(N-maleimido)benzyl-trimethylammonium (MBTA) or bromoacetylcholine.[4][17] These molecules contain a reactive group that can form a covalent bond with specific amino acid side chains.

-

Radiolabel the affinity label (e.g., with tritium) to allow for its detection.

-

-

Reduction of a Disulfide Bond (for MBTA):

-

The binding site of the nAChR contains a disulfide bond that is accessible to reducing agents.

-

Treat the nAChR-rich membranes or purified receptor with a reducing agent like dithiothreitol (B142953) (DTT) to break this disulfide bond, exposing a free sulfhydryl group.

-

-

Labeling Reaction:

-

Incubate the reduced receptor with the radiolabeled affinity label (e.g., [³H]MBTA). The reactive group of the label will covalently attach to the newly exposed sulfhydryl group on the α-subunit.[4]

-

-

Identification of the Labeled Subunit:

-

Separate the subunits of the labeled receptor using SDS-PAGE.

-

Detect the radiolabeled subunit by autoradiography or scintillation counting of the gel slices. This will show that the α-subunit is specifically labeled.

-

-

Identification of Labeled Amino Acid Residues (Advanced):

-

To identify the specific amino acids labeled, the radiolabeled α-subunit is proteolytically digested into smaller peptide fragments.

-

These fragments are then separated by high-performance liquid chromatography (HPLC).

-

The radioactive peptides are sequenced to identify the exact amino acid residue to which the affinity label is attached. This has identified key residues in the "C-loop" of the α-subunit, such as Tyr-190, Cys-192, Cys-193, and Tyr-198, as being part of the acetylcholine binding site.[18]

-

Reconstitution and Single-Channel Recording

To study the function of the purified nAChR in a controlled environment, it can be reconstituted into artificial lipid bilayers. This allows for the measurement of its ion channel properties using electrophysiological techniques like patch-clamping.[3][7]

Methodology:

-

Preparation of Liposomes:

-

Prepare small unilamellar vesicles (liposomes) from a defined lipid mixture, often mimicking the composition of the native membrane.[19]

-

-

Reconstitution of the Receptor:

-

Mix the purified nAChR with the liposomes in the presence of a detergent.

-

Slowly remove the detergent by dialysis or with adsorbent beads. As the detergent is removed, the nAChR will spontaneously insert into the lipid bilayer of the liposomes.

-

-

Formation of a Planar Lipid Bilayer or Giant Liposomes:

-

Patch-Clamp Recording:

-

Use a micropipette to form a high-resistance "giga-seal" with the membrane of a giant liposome (B1194612) or a planar bilayer containing the reconstituted receptors.[1][4]

-

Apply a defined voltage across the membrane patch.

-

Add an agonist, such as acetylcholine or carbamoylcholine, to the solution bathing the extracellular face of the receptor.

-

-

Data Acquisition and Analysis:

Mandatory Visualizations

Caption: Signaling pathway at the neuromuscular junction involving the nAChR.

Caption: Workflow for the affinity purification of nAChR from this compound.

Caption: Principle of affinity labeling of the nAChR binding site with MBTA.

References

- 1. Patch-recorded single-channel currents of the purified and reconstituted this compound acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from this compound postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. nachrs.org [nachrs.org]

- 6. shs.cairn.info [shs.cairn.info]

- 7. Reconstitution of purified acetylcholine receptors with functional ion channels in planar lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of the nicotinic acetylcholine receptor protein by affinity chromatography using a regioselectively modified and reversibly immobilized alpha-toxin from Naja nigricollis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of a native nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sequential purification and characterization of this compound californica nAChR-DC supplemented with CHS for high-resolution crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing the Structure of Affinity-Purified and Lipid-Reconstituted this compound Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 15. An improved procedure for the isolation and purification of nicotinic acetylcholine receptor from this compound fuscomaculata electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Affinity-labeling of purified acetylcholine receptor from this compound californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photoaffinity labeling of this compound nicotinic receptor with the agonist [3H]DCTA: identification of amino acid residues which contribute to the binding of the ester moiety of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessing the Lipid Requirements of the this compound californica Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Guide to the Evolutionary Development of Electrocytes in the Torpedo Genus

Introduction

The electric organ of the marine ray, genus this compound, represents a pinnacle of biological specialization. Evolving from branchial muscle tissue, it has transformed into a powerful biological battery capable of generating potent electric discharges for predation and defense.[1][2] This remarkable evolutionary adaptation has made the this compound electric organ an invaluable model system, particularly for studying the development and function of the neuromuscular junction (NMJ).[3][4] The organ's immense density of cholinergic synapses—far exceeding that of muscle tissue—provides an enriched source for key synaptic proteins, including the nicotinic acetylcholine (B1216132) receptor (AChR), acetylcholinesterase (AChE), and associated scaffolding proteins.[1][5]

This technical guide provides a comprehensive overview of the evolutionary and developmental processes that shape the this compound electrocyte. We will delve into the cellular transdifferentiation, the molecular signaling pathways governing synaptogenesis, and the quantitative changes that mark its maturation. Furthermore, this guide furnishes detailed experimental protocols that have been instrumental in elucidating these mechanisms, offering a practical resource for researchers.

Cellular Origin and Developmental Morphology

The electrocytes of this compound are not a novel cell type but are the product of a transdifferentiation process from a myogenic lineage.[2][6] The development begins with myotubes, which undergo a radical transformation, losing their contractile function to specialize in electrogenesis.

2.1 The Transdifferentiation Cascade

The electrogenic phase in this compound marmorata commences when the embryo reaches approximately 40 mm in length.[7] Vertically oriented myotubes undergo a dramatic morphological shift, flattening horizontally to form the large, coin-shaped electrocytes characteristic of the mature organ.[7] This transformation involves several key cytological events:

-

Myofibril Disassembly: The process begins at the ventral pole of the myotube, where the contractile myofibrils are systematically disassembled.[7] This marks the loss of muscle function.

-

Nuclear Migration: Concurrently, the multiple nuclei within the syncytial myotube migrate towards the cell's center, arranging into a horizontal plane.[7]

-

Cell Shape Transformation: Filament bundles, similar to muscle myofilaments, appear in the ventral cytoplasm and are believed to play an active role in the cell's structural transformation.[7] The dorsal pole of the cell appears to change shape more passively.[7]

-

Satellite Cell Fusion: Throughout this development, a population of mononucleated satellite cells located near the dorsal surface of the differentiating electrocyte fuses with it, contributing to its growth.[7]

By the time the embryo reaches 55 mm in length, the transformation into a flattened electrocyte is complete, setting the stage for innervation and synaptogenesis.[7]

Caption: Logical workflow of electrocyte transdifferentiation from a myogenic lineage.

Molecular Development of the Postsynaptic Membrane

The formation of the highly specialized postsynaptic membrane on the ventral surface of the electrocyte is a multi-step process involving extracellular cues, intracellular trafficking, and the coordinated assembly of a complex protein scaffold.

3.1 Pre-Patterning: AChR Clustering Before Innervation

A crucial finding in this compound development is that the initial accumulation of AChRs occurs before the arrival of motor nerve endings.[8] In embryos as small as 45 mm, AChRs are already clustered at the ventral pole of the newly formed electrocytes.[8] This indicates that the initial trigger for receptor aggregation is nerve-independent and likely originates from the extracellular environment.

Studies have shown that components of the basal lamina and extracellular matrix are responsible for this initial clustering.[9][10] An insoluble fraction from the this compound electric organ, rich in basal lamina-like structures, can induce a 3- to 20-fold increase in the number of AChR clusters on cultured chick myotubes.[9][10] This effect is due, at least in part, to the lateral migration of existing receptors in the muscle cell membrane.[9][10]

3.2 The Role of Rapsyn and Asynchronous Assembly

The 43-kD protein, now known as rapsyn, is a key cytoplasmic protein essential for anchoring AChRs at the synapse.[4][11] However, immunocytochemical studies in developing this compound electrocytes revealed that the initial, pre-neural AChR clusters do not have a corresponding accumulation of rapsyn.[8] The co-distribution of AChR and rapsyn at the ventral face of the electrocyte is only observed at a later stage (in 80-mm embryos), coinciding with innervation.[8]

This asynchronous assembly suggests a two-step model for postsynaptic development:

-

Initial Clustering: Extracellular matrix components (e.g., laminin) trigger the initial aggregation of AChRs.[8]

-

Stabilization and Anchoring: Upon innervation, signaling leads to the recruitment of rapsyn to the clusters, which then anchors the receptors to the underlying cytoskeleton, ensuring their long-term stability.[8][11]

3.3 Intracellular Trafficking and Polarized Delivery

The high density of receptors at the postsynaptic membrane is maintained by a sophisticated intracellular sorting and delivery system. Studies using this compound marmorata have identified two distinct populations of post-Golgi transport vesicles.[12] One population is enriched with AChRs, destined for the innervated ventral membrane, while the other contains Na,K-ATPase, destined for the non-innervated dorsal membrane.[12] This demonstrates that proteins are sorted intracellularly, likely within the trans-Golgi network, and transported via a polarized exocytic pathway to their correct membrane domains, a process possibly dependent on microtubules.[12]

Caption: Signaling pathway for AChR clustering and stabilization in this compound electrocytes.

Quantitative and Biochemical Development

The maturation of the electric organ is marked by quantifiable changes in its morphology, protein content, and enzymatic activity. These changes are tightly correlated with specific embryonic developmental stages, typically measured by embryo length.

4.1 Developmental Timeline

Synaptogenesis in the this compound electric organ is a highly synchronous process, with events occurring uniformly across the tissue rather than in a gradient.[13] This synchrony is thought to be modulated by influences from the target electrocytes themselves.[13]

| Embryo Length (mm) | Key Developmental Events | Reference(s) |

| ~40 mm | Initiation of electrogenic phase; myotubes begin horizontal flattening and myofibril disassembly. | [7] |

| 45 mm | Initial, nerve-independent accumulation of AChRs at the ventral pole of electrocytes is detectable. | [8] |

| 38 - 47 mm | The four major molecular forms of acetylcholinesterase differentiate in a manner identical to that observed in vivo, even in aneural cultures. | [14] |

| 55 mm | Cell shape transformation is complete. Intercolumnar nerves begin to invade the tissue, marking the onset of synaptogenesis. | [7] |

| 55 - 80 mm | A significant switch to a higher rate of AChR and AChE accumulation occurs, which is dependent on innervation. | [14] |

| 59 - 72 mm | A rapid increase in neuronotrophic activity within the electric organ is observed. | [15] |

| 80 mm | Rapsyn (43-kD protein) is now co-localized with AChR clusters on the ventral, innervated face of the electrocyte. | [8] |

4.2 Biochemical Differentiation

Studies of aneural electric organ explants in culture have been pivotal in distinguishing between nerve-independent and nerve-dependent developmental programs.

| Parameter | Observation in Aneural Culture | Implication | Reference(s) |

| AChE Molecular Forms | Proportions of the 17S, 13S, and 11S forms change as they do in vivo, but the 6S form remains abnormally dominant in tissue explanted before the 38 mm stage. | The complex changes in AChE forms are not under direct neural control. | [14] |

| AChR & AChE Accumulation Rate | The switch to the high accumulation rate that normally occurs at 55 mm in vivo does not happen in cultures explanted before this stage. | The acceleration of postsynaptic protein synthesis is triggered by an external, likely neural, factor. | [14] |

| Neuronotrophic Activity | Extracts from late-stage embryonic organs (85-105 mm) maintain electromotor neuron survival in vitro, while extracts from early stages (42-59 mm) do not. | The electric organ produces factors that support the survival of its innervating neurons, and this production is developmentally regulated. | [15] |

Key Experimental Protocols

The following protocols are summaries of foundational methods used to study this compound electrocyte development.

5.1 Protocol: AChR Aggregation Assay on Cultured Myotubes

This assay is used to identify and characterize components from the electric organ that induce AChR clustering.

-

Preparation of Electric Organ Extract:

-

Homogenize fresh or frozen this compound electric organ tissue in a high-ionic-strength buffer (e.g., 1 M MgCl₂, 10 mM Tris-HCl pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet the insoluble fraction, which is rich in extracellular matrix components.

-

Wash the pellet repeatedly with saline and detergent solutions (e.g., Triton X-100) to remove soluble proteins and membrane components.

-

The active components can be extracted from this final insoluble pellet using high ionic strength or pH 5.5 buffers.[9]

-

-

Cell Culture and Assay:

-

Plate embryonic chick myotubes on collagen-coated dishes and allow them to differentiate.

-

Add dilutions of the prepared this compound extract to the myotube cultures.

-

Incubate for 12-24 hours to allow for receptor clustering.

-

-

Visualization and Quantification:

-

Label AChRs by incubating the cultures with α-bungarotoxin conjugated to a fluorescent marker (e.g., rhodamine or Alexa Fluor 488).

-

Fix the cells with paraformaldehyde.

-

Visualize the cultures using fluorescence microscopy and count the number of fluorescent AChR clusters per unit area. A significant increase in clusters compared to control cultures indicates activity.[9][10]

-

Caption: Experimental workflow for the in vitro AChR aggregation assay.

5.2 Protocol: Aneural Culture of Embryonic Electric Organ

This method allows for the study of electrocyte differentiation in the absence of nervous input.

-

Dissection and Explantation:

-

Dissect embryos of known length (e.g., 35-50 mm for pre-innervation stages) from gravid this compound marmorata females.

-

Under sterile conditions, excise the electric organ primordia.

-

Cut the tissue into small explants (approx. 1 mm³).

-

-

Culture Conditions:

-

Place explants onto a suitable substrate (e.g., lens paper) resting on a stainless steel grid in a culture dish.

-

Use a rich culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal calf serum, embryo extract, and antibiotics.

-

Maintain cultures in a humidified incubator at an appropriate temperature (e.g., 18-20°C) with 5% CO₂.

-

-

Analysis:

-

At various time points, harvest the explants.

-

Homogenize the tissue for biochemical analysis, such as quantifying total protein, AChR levels (via α-bungarotoxin binding), and AChE activity and its molecular forms (via sucrose (B13894) gradient centrifugation).[14]

-

Evolutionary Context and Genetic Toolkit

The evolution of electric organs has occurred independently at least six times across different fish lineages, a striking example of convergent evolution.[16][17] Despite these independent origins, comparative genomics reveals that these lineages often repurposed the same set of ancestral genes to build their electric organs.[16][17]

The process typically involves the duplication of genes expressed in muscle, followed by neofunctionalization where one copy retains its muscle function and the other is modified for a role in the electric organ. A key gene in this process is the voltage-gated sodium channel, scn4aa, which is critical for generating the action potential in muscle.[17] In electric fish, this gene has undergone accelerated evolution, with mutations that alter the channel's inactivation kinetics, allowing for the rapid, high-voltage discharges of the electrocyte.[17][18] The development of electrocytes from muscle involves downregulating genes associated with contraction and upregulating those involved in ion transport and synaptic transmission, effectively converting a motor into a generator.[16]

Conclusion and Future Directions

The evolutionary journey of the this compound electrocyte from a simple myotube to a highly specialized electrogenic cell provides profound insights into cell differentiation, synaptogenesis, and evolutionary adaptation. The system's unique accessibility and high concentration of synaptic components have secured its status as a cornerstone model for neuromuscular research.[4] The developmental principles uncovered in this compound—such as nerve-independent pre-patterning of receptor clusters and the subsequent stabilization by innervation—are fundamental to our understanding of how synapses form throughout the vertebrate nervous system.

For drug development professionals, the this compound electric organ remains a premier source for purified synaptic proteins used in high-throughput screening and structural biology. Understanding its developmental pathways offers potential avenues for investigating congenital myasthenic syndromes and other neuromuscular disorders. Future research combining modern genomics, proteomics, and advanced imaging will continue to unlock the secrets of this remarkable biological device, further clarifying the intricate molecular choreography that builds a synapse.

References

- 1. Integrated genomics and proteomics of the this compound californica electric organ: concordance with the mammalian neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chondrichthyes, Electric Ray, this compound, EOD, Electric Organ discharge [edge-institute.org]

- 3. Evolution and comparative genomics of subcellular specializations: EST sequencing of this compound electric organ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound electrocyte: a model system to study membrane-cytoskeleton interactions at the postsynaptic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. efish.integrativebiology.msu.edu [efish.integrativebiology.msu.edu]

- 7. The developmental morphology of this compound marmorata: electric organ--electrogenic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Components of this compound electric organ and muscle that cause aggregation of acetylcholine receptors on cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 12. Polarized sorting of nicotinic acetylcholine receptors to the postsynaptic membrane in this compound electrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound electromotor system development: a quantitative analysis of synaptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound electromotor system development: biochemical differentiation of this compound electrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound electromotor system development: developmentally regulated neuronotrophic activities of electric organ tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news.cals.wisc.edu [news.cals.wisc.edu]

- 17. Genomic Evidence for Convergent Molecular Adaptation in Electric Fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zo.utexas.edu [zo.utexas.edu]

Proteomic Blueprint of the Cholinergic Synapse: An In-depth Analysis of the Torpedo Electric Organ

Authored For: Researchers, Scientists, and Drug Development Professionals

The electric organ of the marine ray Torpedo californica represents an unparalleled biological model for studying the cholinergic synapse. Its densely packed, structurally uniform synapses, which are functionally homologous to the mammalian neuromuscular junction (NMJ), provide a uniquely enriched source for biochemical and proteomic investigation.[1][2] This technical guide offers a comprehensive overview of the proteomic landscape of the this compound electric organ, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular machinery. By integrating findings from foundational proteomic studies, this document serves as a critical resource for researchers exploring synaptic transmission, receptor function, and novel therapeutic targets.

Quantitative Proteomic Profile

Proteomic analyses of the this compound electric organ have successfully identified hundreds of proteins, providing a deep molecular inventory of this specialized tissue. An integrated genomics and proteomics approach by Mate et al. (2011) identified 435 proteins, mapping 300 of them to this compound cDNA sequences.[3] This dataset reveals a proteome that is muscle-like in origin yet highly specialized for synaptic function, characterized by the high abundance of proteins critical to cholinergic signaling.[3]

The identified proteins can be broadly categorized by their primary functions, including synaptic transmission, cytoskeletal organization, energy metabolism, and cellular signaling. The tables below summarize the most significant proteins identified across major functional classes, based on the number of unique peptides detected via mass spectrometry, which serves as a semi-quantitative measure of protein abundance.

Table 1: Core Proteins of Cholinergic Synaptic Transmission This table highlights the essential machinery for acetylcholine (B1216132) (ACh) synthesis, packaging, release, and reception, underscoring the organ's specialization.

| Protein Name | Gene Symbol | Function | Peptide Count |

| Nicotinic Acetylcholine Receptor Subunit Alpha | CHRNA1 | Binds acetylcholine, forms ion channel | High |

| Nicotinic Acetylcholine Receptor Subunit Beta | CHRNB1 | nAChR channel subunit | High |

| Nicotinic Acetylcholine Receptor Subunit Delta | CHRND | nAChR channel subunit | High |

| Nicotinic Acetylcholine Receptor Subunit Gamma | CHRNG | nAChR channel subunit | High |

| 43 kDa Receptor-Associated Protein (Rapsyn) | RAPSN | Clusters and anchors nAChRs at the synapse | High |

| Acetylcholinesterase (AChE) | ACHE | Hydrolyzes acetylcholine in the synaptic cleft | High |

| Vesicular Acetylcholine Transporter (VAChT) | SLC18A3 | Loads acetylcholine into synaptic vesicles | Moderate |

| Synaptophysin | SYP | Synaptic vesicle membrane protein | Moderate |

Table 2: Key Cytoskeletal and Structural Proteins These proteins provide the structural scaffold for the synapse, anchoring receptors and organizing the postsynaptic density.

| Protein Name | Gene Symbol | Function | Peptide Count |

| Dystrophin | DMD | Links cytoskeleton to the postsynaptic membrane | High |

| Plectin-1 | PLEC1 | Intermediate filament-based cytoskeletal cross-linker | High |

| Alpha-Actinin | ACTN | Actin-binding and cross-linking protein | High |

| Beta-Spectrin | SPTB | Membrane-associated cytoskeletal protein | High |

| Desmin | DES | Muscle-specific intermediate filament protein | High |

| Tubulin alpha/beta chains | TUBA/TUBB | Microtubule formation | Moderate |

Table 3: Proteins Involved in Energy Metabolism The high energetic demand of maintaining ionic gradients and neurotransmission is reflected in the abundance of metabolic enzymes.

| Protein Name | Gene Symbol | Function | Peptide Count |

| ATP Synthase Subunits (alpha, beta) | ATP5A1/B1 | Mitochondrial ATP production | High |

| Creatine Kinase M-type | CKM | ATP regeneration in high-demand tissues | High |

| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | Glycolysis | High |

| Pyruvate Kinase | PKM | Glycolysis | High |

| Voltage-Dependent Anion Channel 1 (VDAC1) | VDAC1 | Mitochondrial outer membrane channel | Moderate |

(Data synthesized from the supplementary materials of Mate et al., Skeletal Muscle, 2011.)[2]

Experimental Protocols

The following section details a representative workflow for the proteomic analysis of the this compound electric organ, synthesized from methodologies reported in the primary literature.[3][4][5] This protocol covers tissue fractionation to enrich for synaptic components and subsequent preparation for mass spectrometry.

Subcellular Fractionation of Electric Organ

This protocol aims to separate the tissue into fractions enriched for soluble cytoplasmic proteins and membrane-bound proteins, including those from the postsynaptic membrane and synaptic vesicles.

-

Tissue Homogenization:

-

Excise electric organ tissue from this compound californica and immediately freeze in liquid nitrogen. Store at -80°C until use.

-

Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

-

Suspend the tissue powder in 5 volumes of ice-cold homogenization buffer (e.g., 0.8 M Glycine, 1 mM EGTA, pH 6.6).

-

Homogenize using a Dounce or Potter-Elvehjem homogenizer with 6-8 slow passes to ensure cell lysis while preserving organelle integrity.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

-

Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 45 minutes at 4°C. This pellets a crude membrane fraction (P2) containing synaptosomes, mitochondria, and large membrane fragments. The supernatant (S2) contains soluble cytosolic proteins and microsomes.

-

The S2 fraction can be further ultracentrifuged at 100,000 x g for 1 hour to separate the soluble proteome (supernatant) from the light membrane/microsomal fraction (pellet).

-

-

Membrane Protein Enrichment (P2 Fraction):

-

Wash the P2 pellet by resuspending it in a fresh aliquot of homogenization buffer and repeating the 17,000 x g centrifugation step to reduce contamination from soluble proteins.

-

For further purification of synaptic membranes, the washed P2 pellet can be subjected to density gradient centrifugation (e.g., using a sucrose (B13894) or Ficoll gradient).

-

Sample Preparation for Mass Spectrometry

-

Protein Solubilization and Quantification:

-

Resuspend the protein pellets (e.g., washed P2 fraction) or take an aliquot of the soluble fraction in a lysis buffer containing a strong detergent (e.g., 4% SDS in 100 mM Tris-HCl, pH 7.6).

-

Use sonication or vigorous vortexing to ensure complete solubilization.

-

Determine the protein concentration of each fraction using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.

-

-

Protein Separation and In-Gel Digestion:

-

Separate proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (1D-SDS-PAGE). Load approximately 50-100 µg of protein per lane on a 4-12% gradient gel.

-

Run the gel until adequate separation is achieved. Stain the gel with Coomassie Brilliant Blue.

-

Excise the entire gel lane and slice it into 15-20 horizontal bands.

-

Destain the gel slices with a solution of 50% acetonitrile (B52724) and 25 mM ammonium (B1175870) bicarbonate.

-

Reduce the proteins within the gel slices using dithiothreitol (B142953) (DTT) and subsequently alkylate them with iodoacetamide (B48618) to prevent disulfide bonds from reforming.

-

Digest the proteins overnight at 37°C with sequencing-grade trypsin.

-

-

Peptide Extraction and Mass Spectrometry:

-

Extract the tryptic peptides from the gel slices using a series of washes with acetonitrile and formic acid solutions.

-

Pool the extracts for each band, dry them in a vacuum centrifuge, and resuspend in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).

-

Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed in a mass spectrometer (e.g., an Orbitrap or LTQ instrument).

-

Acquire data in a data-dependent mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database. For this compound, this involves a custom database constructed from sequenced cDNA libraries combined with homology searches against other vertebrate databases.[3]

-

Use search algorithms like SEQUEST or Mascot to identify peptides and infer the corresponding proteins.

-

Validate protein identifications using stringent criteria (e.g., requiring at least two unique peptides per protein).

-

Visualizing Molecular Systems

To clarify the complex relationships within the this compound electric organ proteome, the following diagrams were generated using Graphviz. They illustrate the experimental workflow and the core signaling architecture of the cholinergic synapse.

Caption: Experimental workflow for proteomic analysis of this compound electric organ.

Caption: Core nAChR signaling complex at the this compound postsynaptic membrane.

Conclusion

The proteomic analysis of the this compound electric organ has provided an invaluable molecular parts list for the cholinergic synapse. The data confirm the organ as a repository of NMJ-associated proteins and highlight its muscle-like heritage, while also revealing novel proteins that may play roles in synaptic function and organization.[1][3] The detailed methodologies and quantitative data presented in this guide offer a foundational resource for researchers aiming to dissect the intricate protein networks that govern neuromuscular transmission. Future studies, potentially employing more advanced quantitative techniques like SWATH-MS or proximity-labeling, can build upon this foundation to explore the dynamic nature of these protein interactions in response to synaptic activity and pharmacological modulation, paving the way for new discoveries in neurobiology and drug development.

References

- 1. A tail of two voltages: Proteomic comparison of the three electric organs of the electric eel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Integrated genomics and proteomics of the this compound californica electric organ: concordance with the mammalian neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Subcellular fractionation of the electric organ of this compound marmorata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morphology of subcellular fractions derived from the electric organ of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Key differences between Torpedo and other electric fish models

An In-depth Technical Guide to the Torpedo Electric Fish Model: Core Distinctions for Neurobiological and Pharmacological Research

Introduction

Electric fish have long served as invaluable models in neurobiology, providing unique systems to study synaptic transmission, ion channel physiology, and membrane biochemistry. Among these, the marine electric ray of the genus this compound stands out as a cornerstone model, particularly for research into cholinergic neurotransmission. Its electric organ, a tissue evolutionarily derived from muscle, is a biological marvel of specialization. It functions as a massive, synchronized array of cholinergic synapses, producing powerful electric discharges for defense and predation.[1][2][3] This specialization has made the this compound electric organ an exceptionally rich source for isolating and characterizing components of the synapse, most notably the nicotinic acetylcholine (B1216132) receptor (nAChR).[2]